molecular formula C10H7N5O2 B14509066 (2E)-2-hydroxyimino-2-pyrazin-2-yl-1-pyrimidin-4-ylethanone

(2E)-2-hydroxyimino-2-pyrazin-2-yl-1-pyrimidin-4-ylethanone

Cat. No.: B14509066
M. Wt: 229.19 g/mol
InChI Key: CRYAGBIRDCHNJR-OQLLNIDSSA-N
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Description

(2E)-2-hydroxyimino-2-pyrazin-2-yl-1-pyrimidin-4-ylethanone is a complex organic compound that features both pyrazine and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-hydroxyimino-2-pyrazin-2-yl-1-pyrimidin-4-ylethanone typically involves the condensation of pyrazine-2-carbaldehyde with pyrimidine-4-carboxylic acid hydrazide under acidic conditions. The reaction is carried out in the presence of a suitable catalyst, such as hydrochloric acid, and the mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-hydroxyimino-2-pyrazin-2-yl-1-pyrimidin-4-ylethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oximes and nitriles.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives such as amines, nitriles, and substituted pyrazine and pyrimidine compounds.

Scientific Research Applications

(2E)-2-hydroxyimino-2-pyrazin-2-yl-1-pyrimidin-4-ylethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which (2E)-2-hydroxyimino-2-pyrazin-2-yl-1-pyrimidin-4-ylethanone exerts its effects involves interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This interaction can disrupt various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-hydroxyimino-2-pyrazin-2-yl-1-pyrimidin-4-ylethanone: shares similarities with other oxime-containing compounds and heterocyclic molecules such as pyrazine and pyrimidine derivatives.

Uniqueness

  • The unique combination of pyrazine and pyrimidine rings in this compound provides distinct chemical and biological properties that are not commonly found in other compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C10H7N5O2

Molecular Weight

229.19 g/mol

IUPAC Name

(2E)-2-hydroxyimino-2-pyrazin-2-yl-1-pyrimidin-4-ylethanone

InChI

InChI=1S/C10H7N5O2/c16-10(7-1-2-12-6-14-7)9(15-17)8-5-11-3-4-13-8/h1-6,17H/b15-9+

InChI Key

CRYAGBIRDCHNJR-OQLLNIDSSA-N

Isomeric SMILES

C1=CN=CN=C1C(=O)/C(=N/O)/C2=NC=CN=C2

Canonical SMILES

C1=CN=CN=C1C(=O)C(=NO)C2=NC=CN=C2

Origin of Product

United States

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